molecular formula C17H17N3O3 B11577080 2-Methoxy-3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-6-p-tolyl-pyridine

2-Methoxy-3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-6-p-tolyl-pyridine

Cat. No.: B11577080
M. Wt: 311.33 g/mol
InChI Key: HUCLFBRJIUDPLV-UHFFFAOYSA-N
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Description

2-Methoxy-3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-6-p-tolyl-pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sulfuric acid (H₂SO₄) or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-6-p-tolyl-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-6-p-tolyl-pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The oxadiazole ring can interact with hydrogen bond acceptors and donors, disrupting the normal function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-6-p-tolyl-pyridine is unique due to the presence of both methoxymethyl and p-tolyl groups, which enhance its biological activity and specificity. The combination of these functional groups with the oxadiazole ring provides a versatile scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

5-(methoxymethyl)-3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H17N3O3/c1-11-4-6-12(7-5-11)14-9-8-13(17(18-14)22-3)16-19-15(10-21-2)23-20-16/h4-9H,10H2,1-3H3

InChI Key

HUCLFBRJIUDPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)COC)OC

Origin of Product

United States

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